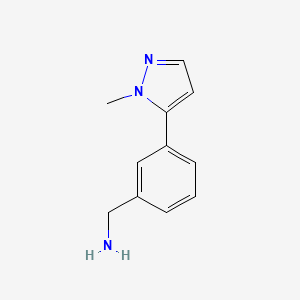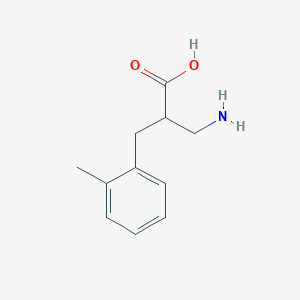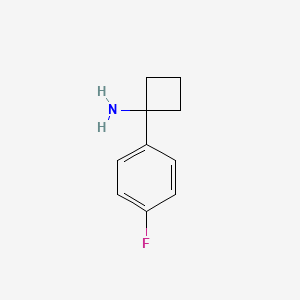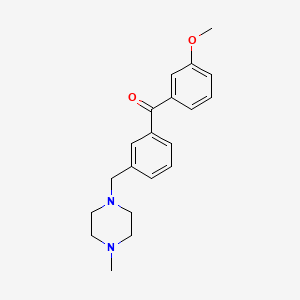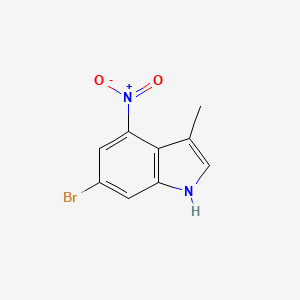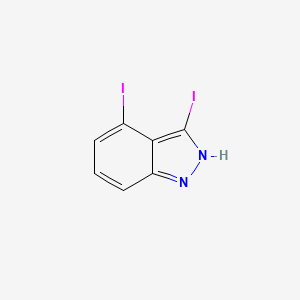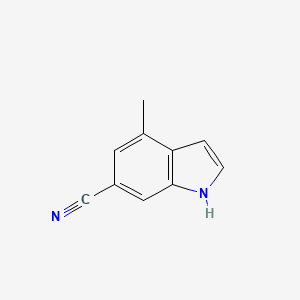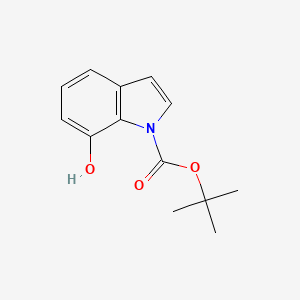
叔丁基 7-羟基-1H-吲哚-1-羧酸盐
描述
“tert-Butyl 7-hydroxy-1H-indole-1-carboxylate” is a chemical compound that has recently gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as medicine, agriculture, and materials science. Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . A related compound, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 7-hydroxy-1H-indole-1-carboxylate” is C13H15NO2 . The molecular weight is 217.26 .
Chemical Reactions Analysis
Indole derivatives show various biologically vital properties and their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 7-hydroxy-1H-indole-1-carboxylate” include a boiling point of 201 °C, a density of 1.07 g/mL at 25 °C, and a refractive index of n20/D 1.543 .
科学研究应用
-
Pharmaceutical Research
- Indole derivatives have been found to be biologically active compounds used for the treatment of various disorders in the human body . They have attracted increasing attention in recent years for their potential in treating cancer cells and microbes .
- Methods of application include the synthesis of indole derivatives through various methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
- The results of these applications have shown that indoles, both natural and synthetic, exhibit various biologically vital properties .
-
Synthesis of Natural Products
- Indole derivatives are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
- The methods of application involve the synthesis of indoles with enyne or diene substituents .
- The results of these applications have shown that the synthesized compounds can be used as precursors to biologically active natural products like Indiacen A and Indiacen B .
-
Antiviral Research
- Indole derivatives have shown potential in antiviral research . They have been found to possess antiviral activities, which has sparked interest among researchers .
- The methods of application typically involve the synthesis of various indole derivatives and testing their antiviral properties .
- The results of these applications have shown that certain indole derivatives can inhibit the replication of various viruses .
-
Anti-inflammatory Research
- Indole derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
- The methods of application typically involve the synthesis of various indole derivatives and testing their anti-inflammatory properties .
- The results of these applications have shown that certain indole derivatives can reduce inflammation in various models of inflammatory diseases .
-
Antioxidant Research
- Indole derivatives have been found to possess antioxidant properties . This makes them potential candidates for the development of new antioxidant drugs .
- The methods of application typically involve the synthesis of various indole derivatives and testing their antioxidant properties .
- The results of these applications have shown that certain indole derivatives can neutralize free radicals and prevent oxidative stress .
-
Antimicrobial Research
- Indole derivatives have been found to possess antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
- The methods of application typically involve the synthesis of various indole derivatives and testing their antimicrobial properties .
- The results of these applications have shown that certain indole derivatives can inhibit the growth of various bacteria and fungi .
-
Antidiabetic Research
- Indole derivatives have shown potential in antidiabetic research . They have been found to possess antidiabetic activities, which has sparked interest among researchers .
- The methods of application typically involve the synthesis of various indole derivatives and testing their antidiabetic properties .
- The results of these applications have shown that certain indole derivatives can inhibit the enzymes responsible for diabetes .
-
Antimalarial Research
- Indole derivatives have been found to possess antimalarial properties . This makes them potential candidates for the development of new antimalarial drugs .
- The methods of application typically involve the synthesis of various indole derivatives and testing their antimalarial properties .
- The results of these applications have shown that certain indole derivatives can inhibit the growth of the malaria parasite .
-
Anticholinesterase Research
- Indole derivatives have been found to possess anticholinesterase properties . This makes them potential candidates for the development of new anticholinesterase drugs .
- The methods of application typically involve the synthesis of various indole derivatives and testing their anticholinesterase properties .
- The results of these applications have shown that certain indole derivatives can inhibit the enzyme cholinesterase, which is involved in various neurological disorders .
-
Antitubercular Research
- Indole derivatives have been found to possess antitubercular properties . This makes them potential candidates for the development of new antitubercular drugs .
- The methods of application typically involve the synthesis of various indole derivatives and testing their antitubercular properties .
- The results of these applications have shown that certain indole derivatives can inhibit the growth of the tuberculosis bacteria .
-
Anticancer Research
- Indole derivatives have been found to possess anticancer properties . This makes them potential candidates for the development of new anticancer drugs .
- The methods of application typically involve the synthesis of various indole derivatives and testing their anticancer properties .
- The results of these applications have shown that certain indole derivatives can inhibit the growth of various cancer cells .
-
Anti-HIV Research
- Indole derivatives have been found to possess anti-HIV properties . This makes them potential candidates for the development of new anti-HIV drugs .
- The methods of application typically involve the synthesis of various indole derivatives and testing their anti-HIV properties .
- The results of these applications have shown that certain indole derivatives can inhibit the replication of the HIV virus .
属性
IUPAC Name |
tert-butyl 7-hydroxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-8-7-9-5-4-6-10(15)11(9)14/h4-8,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJXBZZOZPYABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646565 | |
| Record name | tert-Butyl 7-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7-hydroxy-1H-indole-1-carboxylate | |
CAS RN |
898746-78-6 | |
| Record name | 1,1-Dimethylethyl 7-hydroxy-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898746-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 7-hydroxy-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



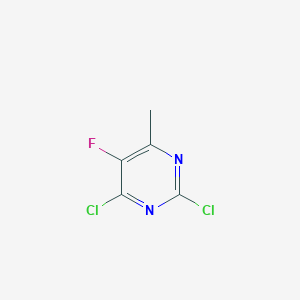
![N-[(1-Ethylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1604277.png)
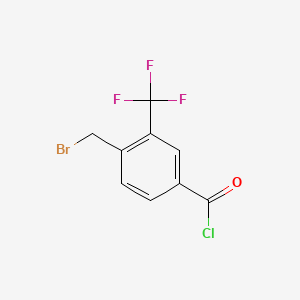
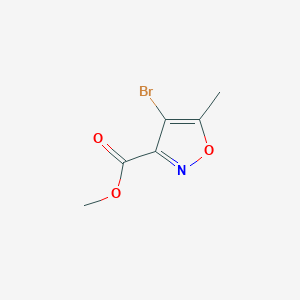
![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)
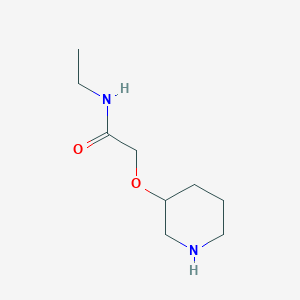
![4,4,5,5-Tetramethyl-2-[2-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1604286.png)
